Mouse BMMC Degranulation Potency: ST101036 vs. ST048871, R529877, and ST081379
In a direct head-to-head comparison using mouse bone marrow-derived mast cells (BMMCs), ST101036 exhibited an IC50 of 23.5 μM for inducing degranulation, the lowest among all 15 hit compounds [1]. This represents a 5.6-fold greater potency than ST048871 (IC50 = 132.7 μM), a 3.0-fold advantage over R529877 (IC50 = 70.0 μM), and a 2.8-fold advantage over ST081379 (IC50 = 65.8 μM) [1]. At 100 μM, ST101036 induced 91.1% degranulation in mouse BMMCs, compared to 60.0% for ST048871, 80.1% for R529877, and 84.2% for ST081379 [1].
| Evidence Dimension | Mast cell degranulation potency (IC50) in mouse BMMCs |
|---|---|
| Target Compound Data | ST101036 IC50 = 23.5 μM; 91.1% degranulation at 100 μM |
| Comparator Or Baseline | ST048871 IC50 = 132.7 μM (60.0%); R529877 IC50 = 70.0 μM (80.1%); ST081379 IC50 = 65.8 μM (84.2%) |
| Quantified Difference | ST101036 is 5.6-fold more potent than ST048871, 3.0-fold vs R529877, 2.8-fold vs ST081379 |
| Conditions | Mouse BMMCs, β-hexosaminidase release assay, compounds tested at 100, 50, 25, 12.5 μM; IC50 calculated from concentration-response curves |
Why This Matters
Higher degranulation potency at lower concentrations enables lower effective adjuvant doses, potentially reducing off-target mast cell activation and systemic side effects in vivo.
- [1] Chan CW, et al. Table 2. Rank summary of the 15 hit compounds evaluated by mouse and human MCs' degranulation assays. SLAS Discov. 2019;24(6):628-640. PMC8278568. View Source
